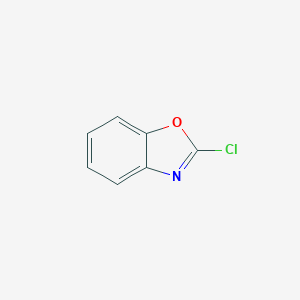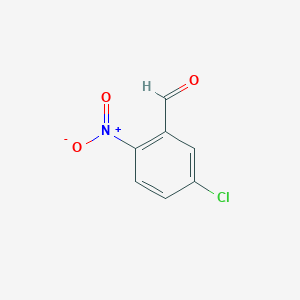
5-氯-2-硝基苯甲醛
概述
描述
5-Chloro-2-nitrobenzaldehyde is an organic compound with the molecular formula ClC6H3(NO2)CHO. It is a yellow powder with a molecular weight of 185.56 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
5-Chloro-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
It’s known that nitrobenzaldehydes can react with various biological targets such as amines .
Mode of Action
Nitrobenzaldehydes can undergo reactions at the benzylic position . They can participate in nucleophilic substitution reactions, where the nitro group acts as a leaving group . The chlorine atom in the 5-Chloro-2-nitrobenzaldehyde could potentially enhance the reactivity of the compound due to its electron-withdrawing nature.
Biochemical Pathways
Nitrobenzaldehydes can react with chitosan to form nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid . This suggests that 5-Chloro-2-nitrobenzaldehyde could potentially interact with polysaccharides and other biological macromolecules.
Pharmacokinetics
The compound’s lipophilicity and water solubility would play a significant role in its bioavailability .
Result of Action
Nitrobenzaldehydes can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzaldehyde. For instance, the compound should be kept in a dry, cool, and well-ventilated place .
生化分析
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 5-Chloro-2-nitrobenzaldehyde, typically react via an SN1 pathway, via the resonance stabilized carbocation .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to 5-Chloro-2-nitrobenzaldehyde, typically react via an SN1 pathway, via the resonance stabilized carbocation .
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3-chlorobenzaldehyde. The nitration process involves the reaction of 3-chlorobenzaldehyde with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions . The product is then recrystallized from a solvent mixture, such as n-hexane and toluene, to obtain pure 5-Chloro-2-nitrobenzaldehyde .
Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions: 5-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: It can undergo condensation reactions with compounds containing active methylene groups to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Condensation: Active methylene compounds in the presence of a base or acid catalyst.
Major Products:
Reduction: 5-Chloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Condensation: Condensed products with extended conjugation or ring systems.
相似化合物的比较
2-Chloro-5-nitrobenzaldehyde: Similar structure but with different substitution pattern.
5-Hydroxy-2-nitrobenzaldehyde: Contains a hydroxyl group instead of a chloro group.
2-Amino-5-chlorobenzaldehyde: Contains an amino group instead of a nitro group.
Uniqueness: 5-Chloro-2-nitrobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and applications in various fields .
属性
IUPAC Name |
5-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPIDCNYAYXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216486 | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-86-0 | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX889QNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 5-Chloro-2-nitrobenzaldehyde in organic synthesis?
A1: 5-Chloro-2-nitrobenzaldehyde serves as a valuable building block in synthesizing complex molecules. For instance, it reacts with piperidine in the presence of a copper catalyst (CuI) to yield 5-(N-piperidinyl)-2-nitrobenzaldehyde. [] This single-step reaction provides a simple and efficient method for obtaining the desired product.
Q2: How is 5-Chloro-2-nitrobenzaldehyde utilized in porphyrin synthesis?
A2: Researchers utilize 5-Chloro-2-nitrobenzaldehyde in the synthesis of porphyrins, specifically 5,10,15,20-tetrakis(2-amino-5-chlorophenyl)porphyrins. [] The process involves reacting 5-Chloro-2-nitrobenzaldehyde with pyrrole in the presence of zinc acetate dihydrate (Zn(OAc)2, 2H2O) and acetic acid (AcOH). This reaction forms nitroporphyrins of zinc, which are subsequently reduced using tin(II) chloride dihydrate (SnCl2, 2H2O) and concentrated hydrochloric acid (HCl) to yield the desired porphyrin isomers.
Q3: What insights into the structural characteristics of 5-Chloro-2-nitrobenzaldehyde isonicotinoylhydrazone have been revealed through crystallographic studies?
A3: Crystallographic analysis of 5-Chloro-2-nitrobenzaldehyde isonicotinoylhydrazone (C13H9ClN4O3) has provided valuable information regarding its three-dimensional structure. [] The study revealed that the molecules within the crystal lattice are interconnected through a network of hydrogen bonds, including one N—H⋯N and three C—H⋯O interactions. These intermolecular forces contribute to the stability and overall packing arrangement of the molecules within the crystal structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
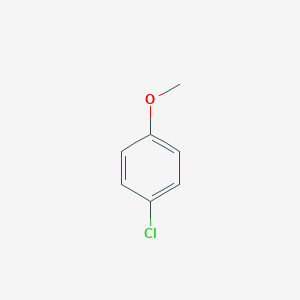



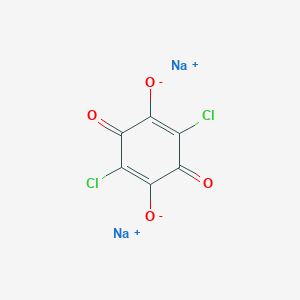

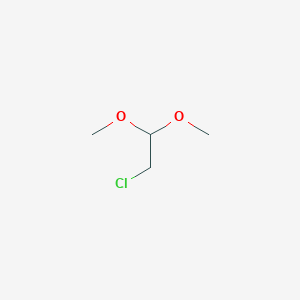
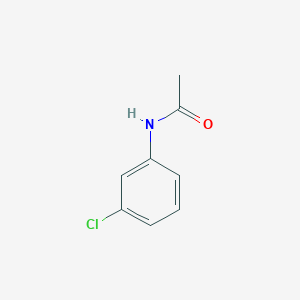
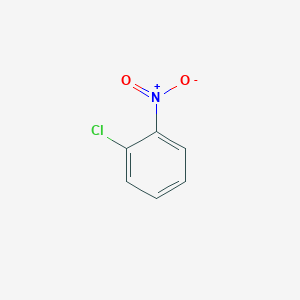

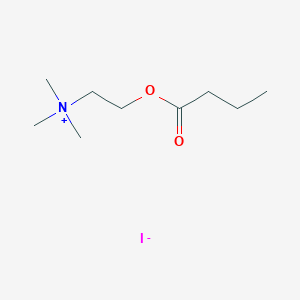
![2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate](/img/structure/B146292.png)
